4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide
Description
4-(Benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide is a synthetic organic compound featuring a benzo[d]thiazole core substituted with a methylthio group at position 2 and a butanamide chain linked to a benzylsulfonyl moiety at position 5. This structure combines sulfonyl, thioether, and amide functionalities, making it a candidate for applications in medicinal chemistry, particularly in targeted therapies.
Properties
IUPAC Name |
4-benzylsulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S3/c1-25-19-21-16-10-9-15(12-17(16)26-19)20-18(22)8-5-11-27(23,24)13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTFKCXYIFBTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 6-Amino-2-Mercaptobenzothiazole
The benzothiazole core is constructed via cyclocondensation of 2-aminobenzenethiol derivatives. Search result details a protocol where chloroacetic acid and polyphosphoric acid facilitate ring closure at 180°C (Equation 1):
$$
\text{2-Amino-5-methylbenzenethiol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{PPA, 180°C}} \text{2-(Chloromethyl)-6-methylbenzo[d]thiazole}
$$
Subsequent thioetherification introduces the methylthio group using methyl iodide and potassium carbonate in DMF:
$$
\text{2-(Chloromethyl)-6-methylbenzo[d]thiazole} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-(Methylthio)-6-methylbenzo[d]thiazole}
$$
Nitration and Reduction
Regioselective nitration at the 6-position is achieved using fuming nitric acid in sulfuric acid at 0–5°C, followed by catalytic hydrogenation (10% Pd/C, H₂, EtOH) to yield the amine (Table 1):
Table 1: Optimization of Nitration-Reduction Sequence
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 78 | 95.2 |
| Reduction | 10% Pd/C, H₂ (1 atm), EtOH, 4 h | 92 | 98.7 |
Preparation of 4-(Benzylsulfonyl)Butanoic Acid
Sulfonylation of Butanedioic Acid
Search result outlines a SuFEx (Sulfur Fluoride Exchange) approach for sulfonamide synthesis, adapted here for sulfonic acid formation. Benzyl mercaptan is oxidized to benzylsulfonyl chloride using Cl₂/H₂O, which reacts with butanedioic acid under basic conditions (Equation 2):
$$
\text{HOOC-(CH}2\text{)}2\text{-COOH} + \text{PhCH}2\text{SO}2\text{Cl} \xrightarrow{\text{NaOH, H}2\text{O}} \text{HOOC-(CH}2\text{)}2\text{-SO}2\text{CH}_2\text{Ph}
$$
Key Parameters :
- Temperature: 0–5°C to minimize disulfide byproducts
- Molar ratio: 1:1.2 (butanedioic acid : benzylsulfonyl chloride)
- Yield: 68% after recrystallization (ethyl acetate/hexane)
Amide Coupling and Final Assembly
Activation of 4-(Benzylsulfonyl)Butanoic Acid
The carboxylic acid is activated as a mixed anhydride using ethyl chloroformate and N-methylmorpholine in THF, followed by reaction with 2-(methylthio)benzo[d]thiazol-6-amine (Equation 3):
$$
\text{HOOC-(CH}2\text{)}3\text{-SO}2\text{CH}2\text{Ph} + \text{ClCO}_2\text{Et} \xrightarrow{\text{NMM, THF}} \text{Active intermediate} \xrightarrow{\text{Amine}} \text{Target compound}
$$
Optimization of Coupling Conditions
Search result emphasizes the role of solvent polarity and base strength in amide yield (Table 2):
Table 2: Solvent and Base Screening for Amidation
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | Triethylamine | 25 | 12 | 55 |
| THF | NMM | 0 → 25 | 6 | 72 |
| DMF | DBU | 25 | 4 | 68 |
Optimal conditions (THF, N-methylmorpholine, 0→25°C gradient) provided 72% isolated yield after silica gel chromatography (EtOAc/hexane 3:7).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₀H₂₁N₃O₃S₂: [M+H]⁺ 424.1054; Found: 424.1056.
Challenges and Alternative Pathways
Competing Sulfoxide Formation
During sulfonylation, overoxidation to sulfones is mitigated by strict temperature control (<10°C) and stoichiometric H₂O₂.
Amine Protection Strategies
Search result reports Boc-protection of the benzothiazole amine prior to coupling, though this introduced deprotection complications. In situ activation proved more efficient.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The applications of 4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide span several fields:
Pharmaceutical Research
- Antimicrobial Agents : Due to its antimicrobial properties, this compound may be developed into new antibiotics targeting resistant bacterial strains.
- Cancer Therapeutics : Its anticancer potential positions it as a candidate for drug development aimed at specific cancer types.
Biochemical Studies
- Enzyme Inhibition : Research has indicated that compounds with similar structures can act as inhibitors for various enzymes, making them useful in biochemical assays.
- Cell Signaling Pathways : Investigating how this compound interacts with cell signaling pathways can yield insights into its mechanism of action.
Material Science
- Polymer Chemistry : The unique chemical properties may allow for incorporation into polymer matrices, enhancing material performance for biomedical applications.
Case Studies
Several studies have explored the biological activities and potential applications of similar compounds. Notable findings include:
- A study published in Nature highlighted the synthesis and biological evaluation of benzothiazole derivatives, demonstrating their efficacy against certain cancer cell lines and providing a framework for future research on related compounds .
- Research on sulfonamide derivatives has shown promising results in inhibiting bacterial growth, suggesting that 4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide could exhibit similar properties .
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide is largely dependent on its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating signal transduction, gene expression, or protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d]thiazole Cores
N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide
- Structure : Shares the benzo[d]thiazol-6-yl group and methylthio substituent but replaces the butanamide-benzylsulfonyl chain with a benzamide group.
- Properties : Molecular formula C₁₅H₁₂N₂OS₂, molar mass 300.4 g/mol. Synthesized via amide coupling, with purity and stability data suggesting suitability for pharmacological screening .
- Key Difference : Absence of sulfonyl and butanamide groups reduces polarity compared to the target compound.
N-(Benzo[d]thiazol-6-yl)-5-methylhex-4-enamide
- Structure : Features a benzo[d]thiazol-6-yl group linked to an unsaturated hexenamide chain.
- Synthesis : Prepared via General Procedure B (amide coupling) with 69% yield. Exhibits a white solid morphology, contrasting with the target compound’s expected crystalline form .
- Activity: Potential applications in hydroamidation reactions due to its α,β-unsaturated amide structure .
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide
- Structure : Retains the methylthio-benzo[d]thiazole core but introduces a picolinamide-oxy linker instead of the butanamide-sulfonyl chain.
- Similarity Score : 0.66 (structural resemblance based on fragment analysis) .
- Implications : The picolinamide moiety may enhance metal-binding capacity, diverging from the sulfonyl group’s role in solubility enhancement .
Compounds with Sulfonyl and Amide Functionalities
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Structure : Triazole derivatives with aryl sulfonyl groups and thione tautomers.
- Synthesis : Derived from hydrazinecarbothioamides via sodium hydroxide-mediated cyclization. Confirmed by IR (νC=S at 1247–1255 cm⁻¹) and NMR .
- Comparison : Unlike the target compound, these lack the benzo[d]thiazole core but share sulfonyl motifs, which are critical for stability and bioactivity .
N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-...phenyl)butanamide
Anticancer Derivatives with Benzo[d]thiazole Motifs
Compounds such as 7q–7t (e.g., N-(2-(2-(2-chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide) exhibit:
- Structural Features : Methoxybenzamide and chloropyridinyl substitutions on the benzo[d]thiazole core.
- Physical Properties : Melting points range from 166.5–239.1°C, with yields of 68–77% .
- Biological Activity : Tested against cancer cell lines (HepG2, HeLa), suggesting the benzo[d]thiazole scaffold’s role in cytotoxicity .
Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
The compound 4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide is a novel derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Biological Activity Overview
Benzothiazole derivatives, including the compound , have been extensively studied for their biological properties. They exhibit a range of activities such as:
- Anticancer : Many benzothiazole derivatives demonstrate significant anticancer effects against various cell lines.
- Antimicrobial : These compounds also show promise as antimicrobial agents.
- Anti-inflammatory : Certain derivatives have been noted for their anti-inflammatory properties.
Anticancer Activity
Recent studies indicate that benzothiazole derivatives can inhibit tumor growth through multiple mechanisms. For example, a review highlighted that benzothiazole compounds have shown effectiveness against several cancer types, including leukemia, lung, colon, and breast cancers. The compound 4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide has been specifically noted to exhibit cytotoxic effects at low concentrations (10^-5 M) across various cancer cell lines, with log GI50 values indicating potent activity .
Antimicrobial Activity
Benzothiazole derivatives also possess antimicrobial properties. Research has indicated that these compounds can inhibit bacterial growth and biofilm formation, making them potential candidates for treating infections caused by resistant strains .
The mechanisms underlying the biological activities of benzothiazole derivatives are complex and vary by specific compound. Some key mechanisms include:
- Inhibition of Metalloenzymes : Many benzothiazole derivatives act as inhibitors of carbonic anhydrase, an enzyme that plays a crucial role in tumor growth and metastasis .
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives increase ROS levels in cells, contributing to their anticancer effects .
Table 1: Biological Activities of Benzothiazole Derivatives
| Compound Name | Activity Type | Target Cell Lines | IC50/Log GI50 Values |
|---|---|---|---|
| 4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide | Anticancer | Various (e.g., leukemia, lung) | Log GI50 -5.48 to -5.56 |
| Benzothiazole Derivative A | Antimicrobial | Staphylococcus aureus | IC50 0.92 µM |
| Benzothiazole Derivative B | Anti-inflammatory | RAW 264.7 cells | IC50 0.31 µM |
Table 2: Summary of Case Studies on Benzothiazole Derivatives
Q & A
Advanced Research Question
- NMR Analysis : Discrepancies in proton splitting patterns may arise from rotational isomerism in the sulfonyl or amide groups. Use variable-temperature NMR to confirm dynamic behavior .
- IR Spectroscopy : Overlapping S=O (sulfonyl) and C=O (amide) stretches near 1650–1750 cm⁻¹ can be deconvoluted using second-derivative analysis or computational simulations (DFT) .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes between isobaric fragments (e.g., benzylsulfonyl vs. methylthio groups) .
What strategies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?
Basic Research Question
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinase families) based on structural analogs .
- Assay Design : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled) to monitor inhibition kinetics. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
- Data Interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with dose-response curves in triplicate .
How can computational methods aid in predicting the binding modes of this compound with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzothiazole core and hydrophobic enzyme pockets. Validate with MD simulations (AMBER/NAMD) to assess stability .
- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl oxygen as hydrogen bond acceptors, benzothiazole as π-π stacking moiety) using MOE or Discovery Studio .
- ADMET Prediction : Tools like SwissADME predict bioavailability, highlighting potential metabolic liabilities (e.g., sulfone reduction) .
What are the common pitfalls in synthesizing derivatives of this compound, and how can they be mitigated?
Advanced Research Question
- Side Reactions : Methylthio groups may oxidize to sulfones under harsh conditions. Use milder oxidants (e.g., Oxone®) or protect thioethers with trityl groups .
- Amide Hydrolysis : Acidic/basic conditions can cleave the amide bond. Conduct reactions at neutral pH and low temperature .
- Purification Challenges : Column chromatography with gradient elution (hexane/EtOAc → DCM/MeOH) separates polar byproducts .
How do structural modifications (e.g., halogen substitution, aromatic ring variation) impact the compound’s biological activity?
Basic Research Question
- Halogenation : Adding electron-withdrawing groups (e.g., Cl, F) to the benzothiazole ring enhances binding to enzymes via halogen bonds (e.g., kinase inhibition ).
- Aromatic Systems : Replacing benzylsulfonyl with naphthylsulfonyl increases lipophilicity, improving membrane permeability but reducing solubility .
- Methylthio vs. Methoxy : Sulfur’s polarizability strengthens van der Waals interactions, while methoxy groups improve metabolic stability .
What experimental and computational approaches are used to analyze the compound’s stability under physiological conditions?
Advanced Research Question
- Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify metabolites .
- Computational Stability Prediction : Quantum mechanical calculations (Gaussian) assess bond dissociation energies, predicting susceptibility to hydrolysis/oxidation .
- Excipient Screening : Co-formulate with cyclodextrins or PEG to enhance aqueous stability .
How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
Advanced Research Question
- Pharmacokinetic Profiling : Measure plasma half-life, protein binding, and tissue distribution to explain reduced in vivo activity .
- Metabolite Identification : Use HRMS to detect active/inactive metabolites (e.g., sulfone reduction to thioether) .
- Dose Optimization : Adjust dosing regimens (e.g., sustained-release formulations) to maintain therapeutic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
